molecular formula C16H15ClN2O6 B2741750 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide CAS No. 301693-01-6

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B2741750
CAS No.: 301693-01-6
M. Wt: 366.75
InChI Key: CDAVMJRVWSRBJG-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide is a substituted acetamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached to the acetamide nitrogen and a 2-nitrophenoxy moiety at the acetyl oxygen. This structure combines electron-withdrawing (chloro, nitro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties. Such derivatives are often intermediates in heterocyclic compound synthesis or explored for pharmacological and agrochemical applications .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6/c1-23-14-8-11(15(24-2)7-10(14)17)18-16(20)9-25-13-6-4-3-5-12(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAVMJRVWSRBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-nitrophenol.

    Formation of Intermediate: The 4-chloro-2,5-dimethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2,5-dimethoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2-nitrophenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the chloro group yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The 2-nitrophenoxy group in the target compound distinguishes it from analogs with alternative phenoxy substituents. For example:

  • N-(4-Chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide (): Replacing the nitro group with 3,4-dimethylphenoxy introduces steric bulk and reduces electron-withdrawing effects.
  • N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (): The trifluoromethoxy group increases electronegativity and metabolic stability compared to nitro, which may alter receptor binding in bioactive compounds .
Table 1: Phenoxy Substituent Effects
Compound Phenoxy Substituent Key Properties Potential Application
Target Compound 2-Nitro High polarity, electron-deficient aromatic Pharmacological intermediates
N-(…)-2-(3,4-dimethylphenoxy)acetamide 3,4-Dimethyl Increased lipophilicity Drug screening
N-(…)-2-(trifluoromethoxy)ethylacetamide Trifluoromethoxy Enhanced metabolic stability Agrochemicals

Variations in the Aromatic Core

The 4-chloro-2,5-dimethoxyphenyl moiety is shared with several compounds in the evidence, but substitutions on the acetamide nitrogen or adjacent groups modulate activity:

  • 25C-NBOH HCl (): Contains a 4-chloro-2,5-dimethoxyphenethylamine scaffold instead of acetamide. The ethylamine linker and benzylamine substitution favor serotonin receptor agonism, highlighting how nitrogen functionalization dictates pharmacological targets .
  • Alachlor (): A chloroacetamide herbicide with a 2,6-diethylphenyl group. The absence of methoxy and nitro groups reduces aromatic reactivity, favoring herbicidal activity through inhibition of fatty acid elongation .
Table 2: Aromatic Core Modifications
Compound Core Structure Functional Groups Primary Use
Target Compound 4-Chloro-2,5-dimethoxyphenyl Acetamide, 2-nitrophenoxy Research intermediate
25C-NBOH HCl 4-Chloro-2,5-dimethoxyphenethyl Benzylamine, hydroxy Psychoactive research
Alachlor 2,6-Diethylphenyl Chloroacetamide Herbicide

Sulfur-Containing Analogs

Sulfur incorporation, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), introduces strong electron-withdrawing effects via the sulfonyl group.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides. Its unique structure, featuring both chloro and nitro groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process starting with 4-chloro-2,5-dimethoxyaniline and 2-nitrophenol. The synthesis involves acylation reactions and can be summarized as follows:

  • Starting Materials : 4-chloro-2,5-dimethoxyaniline and 2-nitrophenol.
  • Acylation Reaction : The aniline is reacted with chloroacetyl chloride in the presence of a base to form an intermediate.
  • Final Product Formation : The intermediate undergoes a coupling reaction with 2-nitrophenol.

This synthetic route highlights the compound's structural complexity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating related acetamides demonstrated their effectiveness against Klebsiella pneumoniae, a pathogen known for its resistance to antibiotics. The presence of the chloro group was found to enhance antibacterial activity by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Acetamide Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Pathogen
This compoundTBDTBD
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide16 µg/mLKlebsiella pneumoniae
N-(4-fluoro-3-nitrophenyl)acetamide32 µg/mLKlebsiella pneumoniae

Note: MIC values for this compound are yet to be determined (TBD).

Anticancer Activity

The compound's potential anticancer properties have also been explored. Similar compounds have shown efficacy against various cancer cell lines, including colon carcinoma. The mechanism often involves inducing apoptosis or inhibiting cell division pathways through interaction with specific cellular proteins .

Case Study: Anticancer Activity Assessment
A study assessed the cytotoxic effects of a related acetamide on HCT-15 colon carcinoma cells. The results indicated that the compound significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations revealed that the compound interacts with critical proteins involved in cancer cell survival, suggesting its potential as a therapeutic agent .

The biological activity mechanisms of this compound may include:

  • Antibacterial Mechanism : Targeting bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
  • Anticancer Mechanism : Inducing apoptosis through mitochondrial pathways or inhibiting specific kinases involved in cell cycle regulation.

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